ETHYL DODEC-2-ENOATE

Physical Chemistry Material Science Formulation

Ethyl dodec-2-enoate (CAS 28290-90-6), also known as ethyl (2E)-dodec-2-enoate, is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of dodec-2-enoic acid with ethanol. It belongs to the class of organic compounds known as fatty acid esters and is characterized by a C14 carbon chain containing an α,β-unsaturated double bond in the E configuration.

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
Cat. No. B8205570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL DODEC-2-ENOATE
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CC(=O)OCC
InChIInChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h12-13H,3-11H2,1-2H3/b13-12+
InChIKeyGZXNVYMVJSTRNI-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.5682 mg/L @ 25 °C (est)

Ethyl Dodec-2-Enoate: Technical Specifications and Procurement Baseline for the Unsaturated C14 Ester


Ethyl dodec-2-enoate (CAS 28290-90-6), also known as ethyl (2E)-dodec-2-enoate, is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of dodec-2-enoic acid with ethanol [1]. It belongs to the class of organic compounds known as fatty acid esters and is characterized by a C14 carbon chain containing an α,β-unsaturated double bond in the E configuration [1]. This compound is a colorless to pale yellow liquid [2] with a molecular weight of 226.36 g/mol and a purity specification commonly set at 98% . Its presence has been noted in various biological and food matrices [1].

Why Ethyl Dodec-2-Enoate Cannot Be Simply Replaced by Saturated or Shorter-Chain Analogs


The presence of a trans (E) double bond between carbons 2 and 3 fundamentally alters the physicochemical profile of ethyl dodec-2-enoate relative to its saturated counterpart, ethyl dodecanoate, and other in-class esters. This unsaturation introduces a rigid kink in the hydrocarbon chain, leading to measurable shifts in key parameters such as boiling point (+22°C difference) and melting point (+32°C difference) . Furthermore, the specific chain length (C12 acid moiety) and ester group (ethyl) are critical for its observed natural abundance and potential biological role, as highlighted by its presence as a major volatile constituent (39.4%) in specific fruit oils, in stark contrast to the minor presence (3.7%) of the saturated analog [1]. Such differences in physical state and natural occurrence render generic substitution scientifically unsound for applications requiring precise volatility, phase behavior, or biological mimicry.

Quantitative Differentiation of Ethyl Dodec-2-Enoate: A Comparative Evidence Guide


Melting Point Comparison: Ethyl Dodec-2-Enoate vs. Ethyl Dodecanoate

The predicted melting point of ethyl dodec-2-enoate is 22.05 °C, which is significantly higher than the experimentally determined melting point of its saturated analog, ethyl dodecanoate, which is approximately -10 °C . This indicates that the unsaturated ester is likely a solid at room temperature, whereas the saturated ester is a liquid, a critical consideration for formulation design and storage conditions.

Physical Chemistry Material Science Formulation

Boiling Point Comparison: Ethyl Dodec-2-Enoate vs. Ethyl Dodecanoate

Ethyl dodec-2-enoate exhibits a boiling point of 291.2±9.0 °C at 760 mmHg, which is approximately 22 °C higher than that of ethyl dodecanoate (269 °C at 760 mmHg) . This demonstrates the impact of the α,β-unsaturation on intermolecular forces, resulting in lower volatility for the unsaturated ester.

Thermodynamics Process Chemistry Volatility

Natural Abundance and Ecological Relevance: Ethyl Dodec-2-Enoate vs. Ethyl Dodecanoate

In the volatile oil of Hippophae rhamnoides L. (Sea Buckthorn) fruits, ethyl dodec-2-enoate was identified as the major component, constituting 39.4% of the oil composition. In stark contrast, its saturated analog, ethyl dodecanoate, was present at a much lower concentration of only 3.7% [1]. This quantifies the compound's preferential biosynthesis and accumulation in this botanical source.

Natural Product Chemistry Chemotaxonomy Metabolomics

Defined Application Scenarios for Ethyl Dodec-2-Enoate Based on Verified Differentiation


Formulation of Room-Temperature Solid Fragrance or Flavor Encapsulates

Leverage the predicted melting point of 22.05 °C to design solid or semi-solid fragrance delivery systems that are stable at ambient temperature. This allows for the creation of encapsulates or solid perfume bases where the active ingredient transitions from a solid to a liquid upon application or slight warming, offering a different user experience compared to the liquid ethyl dodecanoate (MP -10 °C) .

Precise Control of Volatility in High-Temperature Processing

Utilize the higher boiling point of ethyl dodec-2-enoate (291.2 °C) compared to ethyl dodecanoate (269 °C) to retain the compound during high-temperature industrial processes such as polymer compounding, baking, or melt extrusion, where lower-boiling flavor or fragrance esters would be prematurely lost.

Nature-Identical Sea Buckthorn Flavor and Fragrance Reconstitution

Employ ethyl dodec-2-enoate as the dominant component (39.4%) in the reconstitution of Sea Buckthorn (Hippophae rhamnoides) fruit flavor or fragrance [1]. The compound's 10.6-fold higher natural abundance over ethyl dodecanoate makes it indispensable for achieving an authentic aroma profile, distinguishing it from generic, saturated-ester-based formulations.

Investigating Cell-Cell Communication and Quorum Sensing

Utilize ethyl dodec-2-enoate as a chemical probe in microbiological studies. While ethyl 2-decenoate and ethyl 4-decenoate were identified as signal compounds for Clostridium thermocellum [2], the presence and role of longer-chain unsaturated esters like ethyl dodec-2-enoate in related signaling pathways warrants further investigation. This compound serves as a precise tool for structure-activity relationship studies on the impact of chain length and unsaturation in bacterial communication.

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